1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene
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Overview
Description
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound features a bromoethoxy group, a chlorophenyl ethynyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene typically involves multiple steps:
Formation of the Bromoethoxy Group: This can be achieved by reacting 2-bromoethanol with a suitable base to form the bromoethoxy intermediate.
Attachment of the Chlorophenyl Ethynyl Group: This step involves the coupling of 4-chlorophenylacetylene with the bromoethoxy intermediate using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methyl Group: The final step includes the methylation of the benzene ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethoxy)-4-ethynylbenzene: Lacks the chlorophenyl group.
4-[(4-Chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromoethoxy group.
1-(2-Ethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromo group.
Properties
CAS No. |
651330-76-6 |
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Molecular Formula |
C17H14BrClO |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-[2-(4-chlorophenyl)ethynyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14BrClO/c1-13-12-15(6-9-17(13)20-11-10-18)3-2-14-4-7-16(19)8-5-14/h4-9,12H,10-11H2,1H3 |
InChI Key |
FACAHXKJDUXJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCCBr |
Origin of Product |
United States |
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